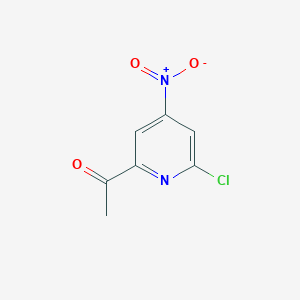

1-(6-Chloro-4-nitropyridin-2-YL)ethanone

Description

1-(6-Chloro-4-nitropyridin-2-YL)ethanone is a nitro- and chloro-substituted pyridine derivative with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol. Its structure features a pyridine ring substituted with a nitro group at the 4-position, a chlorine atom at the 6-position, and an acetyl group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions .

Properties

Molecular Formula |

C7H5ClN2O3 |

|---|---|

Molecular Weight |

200.58 g/mol |

IUPAC Name |

1-(6-chloro-4-nitropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H5ClN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |

InChI Key |

YNWAEIDBCKOQQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-4-nitropyridin-2-YL)ethanone typically involves the nitration of 2-chloropyridine followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-chloro-4-nitropyridine is then subjected to acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-4-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines or thiols, basic conditions.

Oxidation: Potassium permanganate, acidic conditions.

Major Products Formed

Reduction: 1-(6-Amino-4-nitropyridin-2-YL)ethanone.

Substitution: this compound derivatives with various substituents.

Oxidation: 1-(6-Chloro-4-nitropyridin-2-YL)ethanoic acid.

Scientific Research Applications

1-(6-Chloro-4-nitropyridin-2-YL)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-nitropyridin-2-YL)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting biological effects .

Comparison with Similar Compounds

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone

- Molecular Formula: C₁₄H₁₂ClNO

- Key Features : A chlorophenyl group replaces the nitro substituent, and a methyl group is present at the 2-position of the pyridine ring.

- However, the chlorophenyl group enhances lipophilicity, which may improve bioavailability in pharmaceutical applications .

1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone

- Molecular Formula : C₁₂H₁₄ClN₃O₃

- Key Features: A piperazine ring links the ethanone group to a 2-chloro-6-nitrophenyl moiety.

- Impact : The piperazine linker introduces basicity and conformational flexibility, which can enhance binding to biological targets (e.g., enzymes or receptors). The nitro group at the ortho position relative to chlorine may sterically hinder reactions compared to the para-nitro configuration in the target compound .

Pyridine-Based Ethanones with Varied Substituents

1-(3-Bromophenyl)ethanone

- Molecular Formula : C₈H₇BrO

- Key Features : A bromine atom replaces the nitro and chloro groups on a phenyl ring instead of pyridine.

- Impact : Bromine’s lower electronegativity compared to chlorine and nitro groups reduces the compound’s electrophilicity, making it less reactive in aromatic substitution reactions. This compound is often used in Suzuki-Miyaura couplings due to bromine’s compatibility with palladium catalysts .

1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone

- Molecular Formula : C₁₇H₁₁N₃O₄S

- Key Features : Dual nitro groups on an indole-thioether scaffold.

- Impact : The nitro groups significantly enhance antimalarial activity (pIC₅₀ = 8.21), outperforming chloroquine (pIC₅₀ = 7.55). This suggests that nitro substituents in the target compound could similarly enhance bioactivity, though toxicity risks may increase .

Melting Points and Solubility

The target compound’s nitro and chloro groups likely confer lower water solubility compared to hydroxy/methoxy-substituted analogues (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone), which benefit from hydrogen-bonding capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.